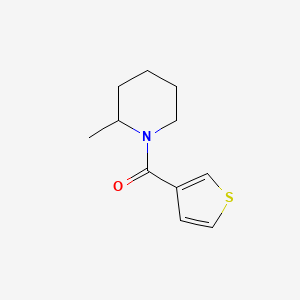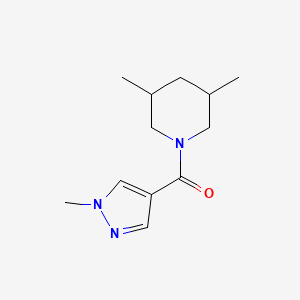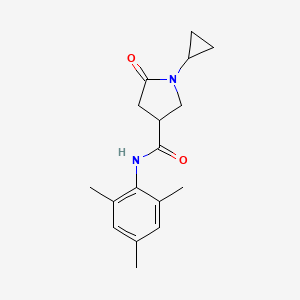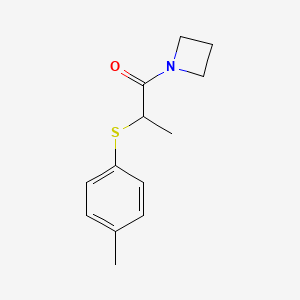
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPTM has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
Mecanismo De Acción
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to have a variety of biochemical and physiological effects on the body. Activation of the CB1 receptor by (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone leads to the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been found to have analgesic effects, reducing pain sensation in animal models. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to stimulate appetite and increase food intake in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in scientific research has several advantages. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor. However, the use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling hazardous chemicals.
Direcciones Futuras
There are several potential future directions for research on (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the biochemical and physiological effects of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone on the body. Finally, the potential therapeutic applications of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and other synthetic cannabinoids should be explored, particularly in the areas of pain management and appetite stimulation.
Métodos De Síntesis
The synthesis of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-methylpiperidine and thiophen-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been the subject of scientific research due to its potential use as a tool for studying the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This makes (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone a useful tool for studying the effects of cannabinoids on the endocannabinoid system.
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-2-3-6-12(9)11(13)10-5-7-14-8-10/h5,7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLYHSVKNOYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)





![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
